2-Methoxy-5-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}benzamide
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Overview
Description
2-Methoxy-5-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group, a sulfonyl group, and a pyrrolidinyl-azetidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with ammonia or an amine to yield the benzamide.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, typically using reagents like chlorosulfonic acid or sulfur trioxide.
Attachment of the Pyrrolidinyl-Azetidinyl Moiety: This step involves the formation of the azetidine ring, which can be achieved through cyclization reactions. The pyrrolidinyl group can be introduced via nucleophilic substitution reactions using pyrrolidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}benzamide can undergo various chemical reactions, including:
Oxidation: :
Properties
IUPAC Name |
2-methoxy-5-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-22-14-5-4-12(8-13(14)15(16)19)23(20,21)18-9-11(10-18)17-6-2-3-7-17/h4-5,8,11H,2-3,6-7,9-10H2,1H3,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJNXISZZCFXAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3CCCC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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